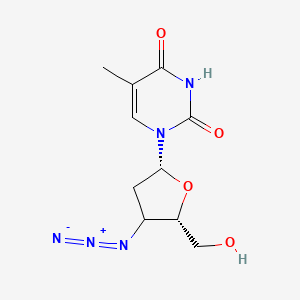

3-epi-Azido-3-deoxythymidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C10H13N5O4 |

|---|---|

分子量 |

267.24 g/mol |

IUPAC 名称 |

1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1 |

InChI 键 |

HBOMLICNUCNMMY-SPDVFEMOSA-N |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)N=[N+]=[N-] |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-epi-Azido-3-deoxythymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3'-epi-Azido-3-deoxythymidine, an epimer of the renowned antiretroviral drug Zidovudine (AZT). The core of this synthesis lies in the stereoselective introduction of an azido (B1232118) group at the 3'-position of the deoxyribose sugar moiety of thymidine (B127349), resulting in an altered stereochemical configuration compared to its parent compound. This document details the pivotal chemical transformations, experimental protocols, and quantitative data to facilitate the replication and further investigation of this synthesis pathway.

Core Synthesis Pathway

The primary route for the synthesis of 3'-epi-Azido-3-deoxythymidine involves a multi-step process commencing from thymidine. The key strategic steps include the protection of the 5'-hydroxyl group, activation of the 3'-hydroxyl group to facilitate nucleophilic substitution, and the subsequent introduction of the azide (B81097) moiety with inversion of stereochemistry. The synthesis culminates in the deprotection of the 5'-hydroxyl group to yield the final product.

A critical intermediate in this pathway is 5'-O-Trityl-3'-O-mesylthymidine. The mesylation of the 3'-hydroxyl group of 5'-O-Tritylthymidine creates a good leaving group, which is then displaced by an azide ion in a classic S(_N)2 reaction. This nucleophilic substitution proceeds with an inversion of configuration at the 3'-carbon, leading to the desired threo epimer.

The overall transformation can be summarized in the following key stages:

-

Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of thymidine is selectively protected, typically with a bulky protecting group such as a trityl group, to prevent its participation in subsequent reactions.

-

Activation of the 3'-Hydroxyl Group: The secondary 3'-hydroxyl group is activated by conversion into a sulfonate ester, commonly a mesylate, which serves as an excellent leaving group for the subsequent nucleophilic substitution.

-

Nucleophilic Substitution with Azide: The mesylated intermediate is reacted with an azide salt, such as lithium azide, in an aprotic polar solvent like N,N-dimethylformamide (DMF). This step introduces the azido group at the 3'-position with inversion of stereochemistry.

-

Deprotection of the 5'-Hydroxyl Group: The protecting group on the 5'-hydroxyl is removed under acidic conditions to yield the final product, 3'-epi-Azido-3-deoxythymidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3'-epi-Azido-3-deoxythymidine, based on the established protocols.

| Step | Starting Material | Reagents and Solvents | Product | Yield (%) |

| 1. 5'-O-Tritylation | Thymidine | Trityl chloride, Pyridine (B92270) | 5'-O-Tritylthymidine | 85-95% |

| 2. 3'-O-Mesylation | 5'-O-Tritylthymidine | Methanesulfonyl chloride, Pyridine | 5'-O-Trityl-3'-O-mesylthymidine | 90-98% |

| 3. Azidation | 5'-O-Trityl-3'-O-mesylthymidine | Lithium azide, N,N-Dimethylformamide (DMF) | 5'-O-Trityl-3'-epi-azido-3'-deoxythymidine | 60-70% |

| 4. 5'-O-Detritylation | 5'-O-Trityl-3'-epi-azido-3'-deoxythymidine | Acetic acid | 3'-epi-Azido-3'-deoxythymidine | 80-90% |

Experimental Protocols

Step 1: Synthesis of 5'-O-Tritylthymidine

-

To a solution of thymidine (1 equivalent) in anhydrous pyridine, add trityl chloride (1.1 equivalents) portionwise with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with chloroform (B151607) or dichloromethane.

-

Wash the organic layer successively with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford 5'-O-Tritylthymidine as a white solid.

Step 2: Synthesis of 5'-O-Trityl-3'-O-mesylthymidine

-

Dissolve 5'-O-Tritylthymidine (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.5 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent such as ethyl acetate (B1210297).

-

Wash the organic layer with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5'-O-Trityl-3'-O-mesylthymidine, which can often be used in the next step without further purification.

Step 3: Synthesis of 5'-O-Trityl-3'-epi-azido-3'-deoxythymidine

-

Dissolve 5'-O-Trityl-3'-O-mesylthymidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add lithium azide (3-5 equivalents) to the solution and heat the reaction mixture to 80-100 °C.

-

Maintain the temperature and stir the mixture for 12-24 hours, monitoring the formation of the product by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain 5'-O-Trityl-3'-epi-azido-3'-deoxythymidine.

Step 4: Synthesis of 3'-epi-Azido-3'-deoxythymidine

-

Dissolve 5'-O-Trityl-3'-epi-azido-3'-deoxythymidine (1 equivalent) in 80% aqueous acetic acid.

-

Heat the solution at 60-80 °C for 1-2 hours, monitoring the removal of the trityl group by TLC.

-

Upon completion of the deprotection, cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid.

-

Co-evaporate the residue with toluene (B28343) to remove residual acetic acid.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford 3'-epi-Azido-3'-deoxythymidine as a crystalline solid.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis pathway.

Caption: Overall synthesis pathway of 3'-epi-Azido-3-deoxythymidine from thymidine.

Caption: High-level experimental workflow for the synthesis of 3'-epi-Azido-3-deoxythymidine.

3-epi-Azido-3-deoxythymidine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3'-epi-Azido-3'-deoxythymidine

Introduction

3'-epi-Azido-3'-deoxythymidine (3'-epi-AZT), also known as the threo isomer of Azidothymidine (AZT), is a nucleoside analog reverse transcriptase inhibitor (NRTI). Structurally, it is an isomer of Zidovudine (AZT), a widely known anti-HIV drug. While sharing a similar structural backbone with the endogenous nucleoside thymidine (B127349), the key difference lies in the stereochemistry of the azido (B1232118) group at the 3' position of the deoxyribose ring. This modification is central to its mechanism of action, which primarily involves the inhibition of viral reverse transcriptase. This document provides a detailed exploration of its metabolic activation, molecular interactions, and the experimental methodologies used to characterize its function.

Core Mechanism of Action

The primary antiviral activity of 3'-epi-AZT is contingent upon its intracellular conversion into a pharmacologically active triphosphate form. This process, along with its subsequent interaction with viral and cellular enzymes, defines its mechanism of action.

Metabolic Activation Pathway

As a prodrug, 3'-epi-AZT must undergo intracellular phosphorylation to become active.[1] This is a multi-step process mediated by host cellular kinases:

-

Monophosphorylation: 3'-epi-AZT is first phosphorylated by thymidine kinase to form 3'-epi-AZT-monophosphate (3'-epi-AZT-MP).[1][2][3]

-

Diphosphorylation: 3'-epi-AZT-MP is subsequently converted to 3'-epi-AZT-diphosphate (3'-epi-AZT-DP) by thymidylate kinase. This step is often the rate-limiting step in the activation pathway.[1][4]

-

Triphosphorylation: Finally, nucleoside diphosphate (B83284) kinase catalyzes the formation of the active metabolite, 3'-epi-AZT-triphosphate (3'-epi-AZT-TP).[1]

Inhibition of HIV Reverse Transcriptase

The active metabolite, 3'-epi-AZT-TP, is the key effector molecule that targets the HIV reverse transcriptase (RT).[5][6] Its inhibitory action is twofold:

-

Competitive Inhibition: 3'-epi-AZT-TP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). It competes with dTTP for binding to the active site of the HIV RT.[5][7][8] The erythro isomer (AZT-TP) is a potent competitive inhibitor, while the threo isomer (3'-epi-AZT-TP) is significantly less active in this regard.[5]

-

DNA Chain Termination: Once incorporated into the growing viral DNA strand, 3'-epi-AZT acts as a chain terminator.[1][2][6] The 3'-azido group prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide, thereby halting DNA synthesis.[1][7] This premature termination of the proviral DNA is a critical step in inhibiting viral replication.[6]

Other Cellular Effects and Toxicity

While the primary target is viral RT, the metabolites of azidothymidine can interact with cellular enzymes, which is often linked to cytotoxicity.

-

Inhibition of Cellular DNA Polymerases: AZT-TP has been shown to be an inhibitor of cellular DNA polymerase gamma, the enzyme responsible for mitochondrial DNA replication.[8][9] This inhibition is a likely cause of the mitochondrial toxicity observed with long-term AZT therapy.[9]

-

Inhibition of Protein Glycosylation: The monophosphate form, AZT-MP, can inhibit protein glycosylation by competing with pyrimidine-sugars for transport into the Golgi apparatus.[10] This represents a novel mechanism of cytotoxicity that is independent of the triphosphate form responsible for antiviral effects.[10]

-

Inhibition of HIV Integrase: Studies have shown that AZT mono-, di-, and triphosphates can inhibit HIV-1 integrase, with IC50 values between 110 and 150 µM.[11] This suggests that integrase inhibition may contribute to the overall antiviral effect of AZT.[11]

Quantitative Data

The inhibitory activity of 3'-epi-AZT and its primary isomer AZT is quantified by their inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀).

| Compound | Target Enzyme | Template/Primer | Kᵢ (µM) | IC₅₀ (µM) | Notes |

| 3'-epi-AZT-TP (threo) | HIV-1 RT | (rA)n(dT)12-18 | >0.22 | - | At least 100-fold less active than the erythro isomer.[5] |

| AZT-TP (erythro) | HIV-1 RT | (rA)n(dT)12-18 | 0.0022 | - | Potent competitive inhibitor of dTMP incorporation.[5] |

| AZT-TP (erythro) | HIV-1 RT | Activated Calf Thymus DNA | 0.3 | - | [7] |

| AZT-TP (erythro) | Human DNA Polymerase α | Activated Calf Thymus DNA | 230 | - | Significantly weaker inhibition of host polymerase.[7] |

| AZT-TP (erythro) | Human DNA Polymerase β | Activated Calf Thymus DNA | 73 | - | Weaker inhibition compared to HIV RT.[7] |

| AZT | Thymidine Phosphorylation | Isolated Rat Heart Mitochondria | 10.6 ± 4.5 | 7.0 ± 1.0 | Competitive inhibitor of thymidine kinase 2.[9] |

| AZT | Thymidine Phosphorylation | Isolated Rat Liver Mitochondria | 14.0 ± 2.5 | 14.4 ± 2.6 | Competitive inhibitor of thymidine kinase 2.[9] |

| AZT-MP, -DP, -TP | HIV-1 Integrase | - | - | 110-150 | Inhibition of integration activity.[11] |

Experimental Protocols

The characterization of 3'-epi-AZT's mechanism of action relies on a set of established in vitro assays.

Reverse Transcriptase (RT) Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the activity of reverse transcriptase.

Principle: The assay measures the synthesis of DNA from an RNA template by RT. The incorporation of labeled nucleotides into the newly synthesized DNA is quantified, and a reduction in this signal in the presence of an inhibitor indicates its potency. A common method is a colorimetric enzyme immunoassay that detects the incorporation of digoxigenin- and biotin-labeled dUTP into DNA.

Detailed Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing template/primer (e.g., poly(A) x oligo(dT)₁₅), dNTPs, and labeled nucleotides (e.g., biotin-dUTP and DIG-dUTP).

-

Reaction Setup: In a microtiter plate, add the reaction buffer, the purified HIV-1 RT enzyme, and varying concentrations of the inhibitor (3'-epi-AZT-TP). Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour to overnight) to allow for DNA synthesis.

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.

-

Incubate to allow binding, then wash the wells to remove unbound components.

-

Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.

-

Wash the wells again and add a peroxidase substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.

MTT Cell Viability Assay

This assay assesses the cytotoxicity of a compound on host cells.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[12] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of living cells.[12]

Detailed Protocol:

-

Cell Plating: Seed host cells (e.g., MT-4, HeLa, or MDCK cells) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well).[13]

-

Incubation: Incubate the cells for 6 to 24 hours to allow them to attach and recover.

-

Compound Addition: Add various concentrations of 3'-epi-AZT to the wells. Include control wells with cells but no compound.

-

Incubation with Compound: Incubate for a period relevant to the desired cytotoxicity measurement (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well.

-

Formazan Formation: Incubate for 2 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

Solubilization: Add a detergent reagent (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

Plaque Reduction Assay

This assay is a functional method to determine the antiviral efficacy of a compound by quantifying the reduction in infectious virus particles.[15]

Principle: The assay measures the ability of a compound to prevent a virus from forming plaques (localized areas of cell death) in a monolayer of susceptible host cells.[15][16] The number of plaques is inversely proportional to the effectiveness of the antiviral agent.

Detailed Protocol:

-

Cell Seeding: Plate susceptible host cells in a multi-well plate and grow them to form a confluent monolayer.[15]

-

Virus-Compound Incubation: Prepare serial dilutions of the antiviral compound (3'-epi-AZT). Mix each dilution with a known quantity of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1-2 hours at 37°C to allow the compound to interact with the virus.[15][16]

-

Infection: Remove the culture medium from the cell monolayer and add the virus-compound mixtures to the wells.[15]

-

Adsorption: Incubate for 1-2 hours to allow the virus to adsorb to the cells.[15]

-

Overlay Application: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, ensuring the formation of discrete plaques.[15][17]

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2 to 10 days, depending on the virus).[15][17]

-

Fixation and Staining: Remove the overlay and fix the cells (e.g., with formaldehyde). Stain the cell monolayer with a solution like crystal violet, which stains viable cells but leaves the plaques (areas of dead cells) unstained.[15]

-

Plaque Counting: Count the number of plaques in each well.[15]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus control (no compound). Determine the IC₅₀, the concentration that reduces the plaque number by 50%.[15]

References

- 1. ClinPGx [clinpgx.org]

- 2. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 4. Metabolism of 3'-azido-3'-deoxythymidine (AZT) in human placental trophoblasts and Hofbauer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of human immunodeficiency virus type 1 integrase by 3'-azido-3'-deoxythymidylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. researchgate.net [researchgate.net]

The Biological Activity of 3'-Azido-3'-deoxythymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-3'-deoxythymidine (AZT), widely known as Zidovudine (B1683550), is a nucleoside analog reverse transcriptase inhibitor (NRTI) that has played a pivotal role in the treatment of Human Immunodeficiency Virus (HIV) infection. As the first antiretroviral drug approved for HIV-1, its mechanism of action, biological activity, and metabolic pathway have been extensively studied. This technical guide provides an in-depth overview of the biological activity of 3'-Azido-3'-deoxythymidine, with a focus on its antiviral properties, mechanism of action, cellular metabolism, and cytotoxicity.

A crucial aspect of the biological activity of nucleoside analogs is their stereochemistry. The clinically active form of 3'-Azido-3'-deoxythymidine is the (3'S) stereoisomer. The term "3'-epi" refers to the (3'R) stereoisomer, which is a diastereomer of the active compound, differing in the configuration at the 3' position of the deoxyribose ring. While the biological activity of stereoisomers can vary significantly, there is a notable lack of publicly available scientific literature detailing the specific biological activity of 3'-epi-Azido-3'-deoxythymidine. Therefore, this guide will focus on the well-characterized and biologically active (3'S)-3'-Azido-3'-deoxythymidine, hereafter referred to as AZT.

Antiviral Activity

AZT exhibits potent antiviral activity, primarily against retroviruses, most notably HIV-1. Its efficacy has been demonstrated in a variety of in vitro and in vivo systems.

Quantitative Antiviral Data

The antiviral potency of AZT is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication by 50%. These values can vary depending on the cell type, the viral strain, and the specific assay used.

| Cell Line/System | Virus | Parameter | Value (µM) | Reference |

| MOLT-4 (T lymphocytoid) | Feline Leukemia Virus | IC50 | 0.02 | [1] |

| HT1080 (fibroblastoid) | Feline Leukemia Virus | IC50 | 1.75 | [1] |

| U937 (monocytoid) | Feline Leukemia Virus | IC50 | 2.31 | [1] |

| Blood Monocytes | HIV-1 (HTLV-IIIBa-L) | IC90 | 0.04 | [2] |

| Monocyte-derived Macrophages | HIV-1 (HTLV-IIIBa-L) | IC90 | 0.009 | [2] |

| Alveolar Macrophages | HIV-1 (HTLV-IIIBa-L) | IC90 | 0.0001 | [2] |

| CEM cells | HIV-1 | EC50 | 0.006 | |

| HT4-6C cells | HIV-1 | IC50 (AZTTP-DSG) | 0.79 | [3] |

| CEM cells | HIV-1 | IC50 (AZTTP-DSG) | 0.33 | [3] |

Note: AZTTP-DSG is a phospholipid conjugate of AZT triphosphate.

Mechanism of Action

The primary mechanism of action of AZT is the inhibition of viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses.[4]

-

Cellular Uptake and Phosphorylation: AZT is a prodrug that, upon entering a host cell, is converted into its active triphosphate form, AZT-triphosphate (AZT-TP), by host cellular kinases. This is a three-step process:

-

AZT is first phosphorylated to AZT-monophosphate (AZT-MP) by thymidine (B127349) kinase.

-

AZT-MP is then converted to AZT-diphosphate (AZT-DP) by thymidylate kinase.

-

Finally, AZT-DP is phosphorylated to the active AZT-TP by other cellular kinases.

-

-

Inhibition of Reverse Transcriptase: AZT-TP acts as a competitive inhibitor of the natural substrate for reverse transcriptase, deoxythymidine triphosphate (dTTP).[4]

-

Chain Termination: AZT-TP is incorporated into the growing viral DNA chain. However, the 3'-azido group of AZT prevents the formation of the 3'-5' phosphodiester bond necessary for the addition of the next nucleotide, leading to chain termination and the cessation of viral DNA synthesis.[4][5]

The selectivity of AZT for viral RT over human DNA polymerases is a key factor in its therapeutic window, although inhibition of host polymerases, particularly mitochondrial DNA polymerase-gamma, can occur and contribute to its toxicity.[6]

Signaling Pathways and Experimental Workflows

Metabolic Activation and Mechanism of Action of AZT

Caption: Metabolic activation of AZT and its mechanism of action as a chain terminator in HIV replication.

General Workflow for an In Vitro Antiviral Assay (p24 Antigen Assay)

Caption: A typical experimental workflow for determining the antiviral efficacy of AZT using a p24 antigen assay.

Experimental Protocols

HIV-1 p24 Antigen Capture ELISA

This assay is a common method to quantify HIV-1 replication by measuring the amount of the viral core protein p24 in cell culture supernatants.

Materials:

-

HIV-1 p24 antigen capture ELISA kit (commercial kits are widely available)

-

Cell culture supernatant from infected and treated cells

-

Microplate reader capable of reading absorbance at 450 nm

-

Wash buffer

-

Stop solution (typically sulfuric acid)

Procedure:

-

Plate Coating: A microtiter plate is pre-coated with a monoclonal antibody specific for HIV-1 p24 antigen.

-

Sample Addition: Cell culture supernatants (containing the p24 antigen) and a series of p24 standards are added to the wells. The plate is incubated to allow the p24 antigen to bind to the capture antibody.

-

Washing: The plate is washed to remove any unbound materials.

-

Detector Antibody: A biotinylated polyclonal antibody specific for p24 is added to the wells. This antibody binds to a different epitope on the captured p24 antigen. The plate is incubated and then washed.

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detector antibody. The plate is incubated and washed again.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, with the intensity of the color being proportional to the amount of p24 antigen present.

-

Stopping the Reaction: A stop solution is added to quench the reaction.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at 450 nm. A standard curve is generated from the absorbance values of the p24 standards, and the concentration of p24 in the experimental samples is determined from this curve.

Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Materials:

-

Recombinant HIV-1 reverse transcriptase

-

Poly(A) template and oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP)

-

Test compound (AZT-TP)

-

Reaction buffer

-

Scintillation counter or appropriate detection instrument for the label used

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the reaction buffer, poly(A) template, oligo(dT) primer, and recombinant HIV-1 RT.

-

Inhibitor Addition: Serial dilutions of the test compound (in its active triphosphate form, AZT-TP) are added to the reaction mixtures. A control with no inhibitor is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of the dNTP mix, including the labeled dNTP.

-

Incubation: The reaction is incubated at 37°C for a defined period to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.

-

Quantification: The amount of incorporated labeled dNTP is quantified. For radioactively labeled dNTPs, this is done using a scintillation counter.

-

Data Analysis: The percentage of RT inhibition for each concentration of the test compound is calculated relative to the control with no inhibitor. The IC50 value is then determined from the dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., CEM-T4)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize.

-

Compound Addition: Serial dilutions of the test compound (AZT) are added to the wells. Control wells with no compound are also included.

-

Incubation: The plate is incubated for a period that allows for the assessment of cytotoxicity (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Incubation: The plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability for each compound concentration is calculated relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Cytotoxicity

While AZT is an effective antiviral agent, its use is associated with dose-limiting toxicities. The cytotoxicity of AZT is primarily attributed to its effects on host cellular processes.

Mechanisms of Cytotoxicity

-

Mitochondrial Toxicity: AZT can be phosphorylated by mitochondrial thymidine kinase 2 and subsequently inhibit mitochondrial DNA polymerase-gamma. This can lead to mitochondrial DNA depletion, mitochondrial dysfunction, and adverse effects such as myopathy, cardiomyopathy, and hepatotoxicity.

-

Bone Marrow Suppression: AZT can cause anemia and neutropenia due to its effects on hematopoietic progenitor cells in the bone marrow.

-

Inhibition of Cellular DNA Polymerases: At higher concentrations, AZT-TP can inhibit cellular DNA polymerases, interfering with normal cell division.

Quantitative Cytotoxicity Data

The cytotoxicity of a compound is often expressed as the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of a cell population by 50%.

| Cell Line | Parameter | Value (µM) | Reference |

| CEM cells | CC50 (AZTTP-DSG*) | 1000 | [3] |

| CEM/Ag-1 (AZT-resistant) | EC50 (growth inhibition) | 2000 | |

| CEM (wild type) | EC50 (growth inhibition) | 350 |

Note: AZTTP-DSG is a phospholipid conjugate of AZT triphosphate.

Antibacterial Activity

In addition to its well-known antiviral effects, AZT has also been shown to possess bactericidal activity against several members of the Enterobacteriaceae family, including Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, and Shigella flexneri. The mechanism of its antibacterial action is similar to its antiviral mechanism, involving the inhibition of bacterial DNA synthesis. AZT is a substrate for E. coli thymidine kinase and is converted to its triphosphate form, which then acts as a DNA chain terminator.

Conclusion

3'-Azido-3'-deoxythymidine (Zidovudine) remains a cornerstone in the history and practice of antiretroviral therapy. Its biological activity is a direct result of its ability to act as a chain-terminating inhibitor of viral reverse transcriptase after intracellular phosphorylation. While its clinical utility is well-established, its use is tempered by dose-dependent toxicities, primarily related to its effects on mitochondrial and cellular DNA synthesis. The lack of significant reported biological activity for its 3'-epimer underscores the critical importance of stereochemistry in the design and development of effective nucleoside analog drugs. Further research into novel formulations and combination therapies continues to optimize its therapeutic index and manage the emergence of drug resistance.

References

- 1. ablinc.com [ablinc.com]

- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular phosphorylation of zidovudine in an in vitro hollow fiber model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. fybreeds.com [fybreeds.com]

- 6. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Azido-3'-deoxythymidine (AZT) as a DNA Chain Terminator

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-3'-deoxythymidine (AZT), also known as Zidovudine, is a synthetic thymidine (B127349) analogue that was the first compound to be approved for the treatment of HIV infection.[1] It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). The primary mechanism of action of AZT is the termination of nascent proviral DNA chain synthesis, which is crucial for the replication of retroviruses like HIV.[2] This guide provides a comprehensive overview of the core principles of AZT's function, its biological effects, and the experimental methodologies used to evaluate its activity.

Mechanism of Action: DNA Chain Termination

The antiviral activity of AZT is dependent on its intracellular conversion to the active triphosphate form, AZT-triphosphate (AZT-TP).[2] This process is initiated by cellular kinases.

-

Phosphorylation Cascade: AZT is sequentially phosphorylated by cellular enzymes to AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally to the active AZT-TP.[1]

-

Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the viral reverse transcriptase (RT).[2]

-

Incorporation and Chain Termination: Once incorporated into the growing viral DNA strand, the 3'-azido group of AZT prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. This is because the azido (B1232118) group replaces the essential 3'-hydroxyl group required for DNA chain elongation.[2] The absence of this hydroxyl group leads to the termination of DNA synthesis.

This mechanism is selective for viral reverse transcriptase over cellular DNA polymerases, although some inhibition of cellular polymerases, particularly mitochondrial DNA polymerase-gamma, can occur at higher concentrations and is associated with the drug's toxicity.[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antiviral activity and cytotoxicity of AZT from various in vitro studies.

Table 1: Antiviral Activity of AZT against Feline Leukemia Virus in Different Human Cell Lines [3]

| Cell Line | Cell Type | IC50 (µM) |

| MOLT4 | T lymphocytoid | 0.02 |

| HT1080 | Fibroblastoid | 1.75 |

| U937 | Monocytoid | 2.31 |

Table 2: Antiviral Potency of AZT against HIV-1 in Primary Human Mononuclear Phagocytes [4]

| Cell Type | IC90 (µM) |

| Blood Monocytes | 0.04 |

| Monocyte-derived Macrophages | 0.009 |

| Alveolar Macrophages | 0.0001 |

Table 3: Cytotoxicity and Antiviral Activity of an AZTTP-DSG Prodrug [5]

| Cell Line | Antiviral IC50 (µM) | Cytotoxicity CC50 (µM) |

| CEM | 0.33 | 1000 |

| HT4-6C | 0.79 | Not Reported |

Table 4: Inhibition of Ovarian Cancer Cell Telomerase Activity by AZT [6]

| AZT Concentration (mM) | Exposure Time (h) | Inhibition Rate (%) |

| 0.5 | 24 | 25.3 |

| 1.0 | 24 | 38.7 |

| 2.0 | 24 | 51.2 |

| 0.5 | 48 | 36.4 |

| 1.0 | 48 | 49.8 |

| 2.0 | 48 | 62.3 |

| 0.5 | 72 | 48.1 |

| 1.0 | 72 | 60.5 |

| 2.0 | 72 | 73.4 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Antiviral Activity Assay (p27 Antigen Reduction)[3]

-

Cell Culture: Maintain MOLT4, HT1080, and U937 cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Viral Infection: Infect cells with Feline Leukemia Virus (FeLV) at a predetermined multiplicity of infection (MOI).

-

Drug Treatment: Immediately after infection, add serial dilutions of AZT (or other test compounds) to the cell cultures.

-

Incubation: Incubate the infected and treated cells for a period that allows for significant viral replication in untreated control wells (e.g., 7 days).

-

Endpoint Measurement: Lyse the cells and quantify the amount of viral p27 antigen in the cell lysates using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the drug concentration that reduces the viral p27 antigen level by 50% (IC50) compared to the untreated virus-infected control.

Protocol 2: Cytotoxicity Assay (MTT Assay)[6]

-

Cell Seeding: Seed cells (e.g., HO-8910 ovarian cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Drug Exposure: Treat the cells with various concentrations of AZT for different time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculation: The cell viability is calculated as: (absorbance of treated cells / absorbance of control cells) x 100%. The inhibitory rate is 100% - cell viability %.

Protocol 3: Telomerase Activity Assay (ELISA-based)[6]

-

Cell Lysate Preparation: Harvest approximately 2 x 10^5 cells and wash with phosphate-buffered saline (PBS). Lyse the cells in a CHAPS lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

-

Telomerase Reaction: Add the cell lysate to a reaction mixture containing a biotinylated telomerase substrate and dNTPs. Incubate to allow for telomeric repeat extension by telomerase.

-

Detection: Transfer the reaction products to a streptavidin-coated microplate. Add an anti-dUTP-peroxidase antibody and incubate. After washing, add a peroxidase substrate (e.g., TMB) and measure the colorimetric reaction product's absorbance.

-

Data Analysis: The absorbance is proportional to the telomerase activity. Compare the activity in AZT-treated cells to untreated controls.

Visualizations

The following diagrams illustrate key pathways and workflows related to AZT's mechanism of action.

Caption: Intracellular activation of AZT and its mechanism of viral DNA chain termination.

Caption: Workflow for determining the in vitro antiviral activity of AZT.

Conclusion

3'-Azido-3'-deoxythymidine remains a cornerstone in the study of retroviral replication and DNA chain termination. Its mechanism of action, involving intracellular phosphorylation and subsequent incorporation into viral DNA by reverse transcriptase, provides a clear model for the development of antiviral nucleoside analogues. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this field. While its clinical use is now often part of combination therapies to mitigate toxicity and combat resistance, the fundamental principles of its action continue to be of significant scientific interest.

References

- 1. Restoration of the antiviral activity of 3′-azido-3′-deoxythymidine (AZT) against AZT-resistant human immunodeficiency virus by delivery of engineered thymidylate kinase to T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-HIV-1 activity of 3'-azido-3'-deoxythymidine (AZT) in primary mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol: a novel phospholipid conjugate of the anti-HIV agent AZT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Landscape of 3'-epi-Azido-3'-deoxythymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-3'-deoxythymidine (AZT), also known as zidovudine, is a cornerstone of antiretroviral therapy, renowned for its potent inhibition of human immunodeficiency virus (HIV) replication. However, the biological activity of nucleoside analogs is exquisitely dependent on their stereochemistry. This technical guide provides an in-depth analysis of the antiviral spectrum of a specific stereoisomer, 3'-epi-Azido-3'-deoxythymidine, often referred to as the threo analog of AZT. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of molecular pathways, this document elucidates the critical role of stereochemistry in antiviral efficacy and serves as a valuable resource for researchers in the field of antiviral drug discovery and development.

Data Presentation: A Comparative Analysis

The antiviral activity of a compound is quantified by its ability to inhibit viral replication (EC50) and its toxicity to host cells (CC50). The therapeutic potential is often expressed as the Selectivity Index (SI), the ratio of CC50 to EC50. The following tables summarize the available quantitative data for both the well-characterized 3'-azido-3'-deoxythymidine (erythro isomer, the active drug) and its 3'-epi counterpart (threo isomer).

Table 1: Antiviral Activity of 3'-Azido-3'-deoxythymidine (erythro isomer - AZT)

| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 | CC50 | Selectivity Index (SI) |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | p24 antigen | 0.006 µM | >1000 µM | >166,667 |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | CEM | p24 antigen | ~0.01 µM | 350 µM | ~35,000 |

| Hepadnaviridae | Hepatitis B Virus (HBV) | - | DNA Polymerase Inhibition | Ki ≈ 0.04 µM | - | - |

Table 2: Antiviral Spectrum of 3'-epi-Azido-3'-deoxythymidine (threo isomer)

| Virus Family | Virus | Cell Line | Assay Type | Result | Quantitative Data (EC50/IC50) |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | - | Reverse Transcriptase Inhibition | At least 100-fold less active than the erythro isomer. | Ki > 0.22 µM |

| Hepadnaviridae | Hepatitis B Virus (HBV) | - | DNA Polymerase Inhibition | No effect observed.[1] | Not Applicable |

| Herpesviridae | Various | - | - | No data available | - |

| Orthomyxoviridae | Influenza Virus | - | - | No data available | - |

| Picornaviridae | Various | - | - | No data available | - |

| Flaviviridae | Various | - | - | No data available | - |

The data starkly illustrates the profound impact of stereochemistry at the 3' position of the deoxyribose ring. While the erythro isomer (AZT) exhibits potent and selective inhibition of HIV and HBV, the threo isomer (3'-epi-AZT) is largely devoid of antiviral activity against these viruses. The lack of available data for other viral families further suggests a general inactivity of this stereoisomer.

Mechanism of Action: The Decisive Role of Stereochemistry

The antiviral activity of AZT is contingent upon its intracellular conversion to the triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptases and polymerases. The inactivity of 3'-epi-AZT is attributed to a disruption in this metabolic activation pathway.

Signaling Pathway of AZT Activation and Inhibition

The following diagram illustrates the comparative metabolic pathways of the erythro and threo isomers of AZT.

The stereochemistry of the 3'-azido group in the threo isomer likely hinders its recognition and phosphorylation by cellular kinases, particularly thymidine kinase and thymidylate kinase. This inefficient conversion to the triphosphate form prevents it from reaching concentrations necessary to effectively inhibit viral polymerases.

Experimental Protocols

The evaluation of antiviral compounds like 3'-epi-AZT requires robust and standardized experimental methodologies. Below are representative protocols for assessing antiviral activity.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Test compound (3'-epi-AZT) and control inhibitor (AZT-TP)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of 3'-epi-AZT and the control inhibitor in the appropriate solvent.

-

Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, poly(rA)-oligo(dT), and the test compound or control.

-

Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each tube.

-

Initiation of Reaction: Start the reaction by adding [³H]-dTTP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filtration: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol (B145695) to remove unincorporated [³H]-dTTP.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of RT activity for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, the concentration at which 50% of the enzyme activity is inhibited.

Cell-Based Antiviral Assay (e.g., HIV-1 p24 Antigen Assay)

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM)

-

HIV-1 viral stock

-

Cell culture medium and supplements

-

Test compound (3'-epi-AZT) and control drug (AZT)

-

96-well cell culture plates

-

p24 antigen capture ELISA kit

-

Cell viability assay reagent (e.g., MTT, XTT)

Procedure:

-

Cell Seeding: Seed the susceptible cells into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of 3'-epi-AZT and the control drug to the wells.

-

Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral replication (e.g., 4-7 days).

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

p24 Antigen Quantification: Measure the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Cytotoxicity Assessment: In a parallel plate without virus, perform a cell viability assay to determine the CC50 of the compounds.

-

Data Analysis: Calculate the percent inhibition of viral replication (p24 production) for each compound concentration compared to the untreated infected control. Determine the EC50 value. Calculate the Selectivity Index (SI = CC50/EC50).

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing antiviral nucleoside analogs.

Conclusion

The antiviral evaluation of 3'-epi-Azido-3'-deoxythymidine underscores a fundamental principle in medicinal chemistry: stereoisomerism can be a critical determinant of biological activity. The available evidence strongly indicates that this threo analog of AZT is devoid of significant antiviral activity, primarily due to its inability to be efficiently phosphorylated to its active triphosphate form within host cells. This stands in stark contrast to its erythro counterpart, the potent anti-HIV drug zidovudine. For researchers and drug development professionals, this case serves as a poignant reminder of the importance of stereochemical considerations in the design and synthesis of novel nucleoside analogs. While 3'-epi-AZT itself does not hold promise as an antiviral agent, the study of its inactivity provides valuable insights into the stringent structural requirements for substrate recognition by both cellular kinases and viral polymerases, thereby informing the rational design of future antiviral therapeutics.

References

The Cellular Phosphorylation of 3'-epi-Azido-3'-deoxythymidine: A Prospective Analysis Based on its Isomer, Zidovudine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 3'-epi-Azido-3'-deoxythymidine (epi-AZT) is a stereoisomer of the well-established antiretroviral drug, 3'-azido-3'-deoxythymidine (AZT, Zidovudine). The therapeutic efficacy of nucleoside analogs like AZT is critically dependent on their intracellular phosphorylation to the active triphosphate form. While the metabolic activation of AZT has been extensively studied, specific data on the phosphorylation of epi-AZT in cells is not available in the current scientific literature. This technical guide provides a comprehensive overview of the known cellular phosphorylation of AZT as a predictive framework for studying epi-AZT. It outlines the enzymatic cascade, presents key quantitative data for AZT, details relevant experimental protocols, and provides visualizations of the metabolic pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers initiating studies into the metabolism and potential therapeutic activity of epi-AZT.

Introduction: The Critical Role of Phosphorylation

Nucleoside reverse transcriptase inhibitors (NRTIs) are prodrugs that require intracellular activation through a series of phosphorylation steps to exert their antiviral effects. This enzymatic conversion is mediated by host cell kinases. The resulting nucleoside triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA. The efficiency of this phosphorylation cascade is a key determinant of the drug's potency and can be a rate-limiting factor in its therapeutic efficacy.

This guide focuses on the phosphorylation of 3'-epi-azido-3'-deoxythymidine (epi-AZT). Due to the absence of direct experimental data for epi-AZT, the well-characterized phosphorylation pathway of its stereoisomer, AZT, will be used as a model. Understanding the nuances of how the stereochemical difference at the 3'-position might influence substrate recognition and catalytic efficiency of cellular kinases is crucial for the development of novel NRTIs.

The Phosphorylation Cascade of Azidothymidine (AZT)

The intracellular activation of AZT is a sequential three-step process, catalyzed by distinct cellular kinases, which converts the parent nucleoside into its pharmacologically active triphosphate metabolite, AZT-triphosphate (AZT-TP).

Step 1: Monophosphorylation by Thymidine (B127349) Kinase

The initial and often rate-limiting step is the conversion of AZT to AZT-monophosphate (AZT-MP). This reaction is primarily catalyzed by thymidine kinase (TK) . Both the cytosolic (TK1) and mitochondrial (TK2) isoforms can phosphorylate AZT. TK1 activity is largely restricted to dividing cells, whereas TK2 is present in both dividing and non-dividing cells.

Step 2: Diphosphorylation by Thymidylate Kinase

Following its formation, AZT-MP is a substrate for thymidylate kinase (TMPK) , which catalyzes its conversion to AZT-diphosphate (AZT-DP). This step has been identified as a significant bottleneck in the activation of AZT, as AZT-MP is a poor substrate for TMPK compared to its natural counterpart, deoxythymidine monophosphate (dTMP).

Step 3: Triphosphorylation by Nucleoside Diphosphate (B83284) Kinase

The final phosphorylation step is the conversion of AZT-DP to the active AZT-triphosphate (AZT-TP). This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs) , which are generally non-specific in their substrate recognition.

Quantitative Data on AZT Phosphorylation

The following table summarizes key kinetic parameters for the phosphorylation of AZT and its natural counterpart, thymidine, by the principal enzymes involved in the activation cascade. This data provides a baseline for comparative studies with epi-AZT.

| Enzyme | Substrate | Km (µM) | Relative Vmax/Efficiency | Cell Type/System |

| Thymidine Kinase (Cytosolic) | Thymidine | 2.9 | 100% | Purified H9 cell enzyme |

| AZT | 3.0 | 60% of Thymidine | Purified H9 cell enzyme | |

| Thymidylate Kinase | dTMP | 4.1 | 100% | Purified H9 cell enzyme |

| AZT-MP | 8.6 | 0.3% of dTMP | Purified H9 cell enzyme |

Data compiled from available literature. Conditions may vary between studies.

Visualizing the Metabolic Pathway and Experimental Workflow

Signaling Pathway of AZT Phosphorylation

The following diagram illustrates the sequential enzymatic reactions involved in the intracellular activation of AZT.

Caption: Intracellular phosphorylation cascade of AZT.

Experimental Workflow for Studying Nucleoside Analog Phosphorylation

The diagram below outlines a typical experimental procedure to quantify the intracellular phosphorylation of a nucleoside analog like epi-AZT.

Caption: Workflow for analyzing epi-AZT phosphorylation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments designed to investigate the phosphorylation of a nucleoside analog. These should be optimized for the specific cell line and experimental conditions.

Cell Culture and Drug Incubation

-

Cell Lines: Human T-lymphoblastoid cell lines such as CEM or H9, or peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Culture Conditions: Maintain cells in logarithmic growth phase in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare stock solutions of epi-AZT in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed culture medium.

-

Incubation: Add the drug-containing medium to the cell suspension (at a defined cell density, e.g., 1 x 10^6 cells/mL) and incubate for various time points (e.g., 2, 4, 8, 24 hours).

Intracellular Metabolite Extraction

-

Cell Harvesting: After incubation, rapidly cool the cell suspension on ice to halt metabolic activity.

-

Washing: Pellet the cells by centrifugation at 4°C. Wash the cell pellet multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Extraction: Resuspend the cell pellet in a known volume of a cold extraction solvent. A common method is to use 60% methanol, followed by an incubation on ice to precipitate macromolecules. Alternatively, 0.5 M perchloric acid can be used.

-

Centrifugation: Centrifuge the samples at high speed at 4°C to pellet the precipitated proteins and cellular debris.

-

Neutralization (for acid extraction): If perchloric acid is used, carefully neutralize the supernatant with a solution of potassium hydroxide.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation: A reverse-phase or anion-exchange HPLC system equipped with a UV detector is typically used.

-

Column: A C18 column is often suitable for separating the parent nucleoside from its phosphorylated metabolites.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., methanol or acetonitrile).

-

Quantification: The concentrations of epi-AZT and its mono-, di-, and triphosphate metabolites are determined by comparing the peak areas in the sample chromatograms to those of known standards. The results are typically normalized to the number of cells.

Prospective Outlook for 3'-epi-Azido-3'-deoxythymidine

The stereochemistry at the 3'-position of the deoxyribose ring is critical for the interaction of nucleoside analogs with the active sites of both cellular kinases and viral polymerases. It is plausible that the epimerization of the 3'-azido group in epi-AZT, compared to AZT, could significantly alter its substrate properties for thymidine kinase and thymidylate kinase.

Future research should focus on:

-

Enzymatic Assays: Utilizing purified recombinant human TK1, TK2, and TMPK to determine the kinetic parameters (Km and Vmax) for the phosphorylation of epi-AZT and epi-AZT-MP.

-

Cell-Based Assays: Quantifying the intracellular accumulation of epi-AZT and its phosphorylated metabolites in relevant cell lines (e.g., T-lymphocytes) over time and at various concentrations.

-

Comparative Studies: Directly comparing the phosphorylation efficiency of epi-AZT to that of AZT under identical experimental conditions.

-

Antiviral Activity: Correlating the phosphorylation profile of epi-AZT with its in vitro activity against relevant viruses.

By employing the methodologies outlined in this guide, researchers can systematically investigate the intracellular metabolism of epi-AZT. This will provide crucial insights into its potential as a therapeutic agent and contribute to the rational design of next-generation nucleoside analogs.

An In-depth Technical Guide to 3'-epi-Azido-3-deoxythymidine (3'-epi-AZT) Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-3'-deoxythymidine (AZT), a potent nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection. The stereochemistry of the substituents on the furanose ring plays a pivotal role in the biological activity of nucleoside analogs. This technical guide focuses on the structural analogs and derivatives of 3'-epi-Azido-3-deoxythymidine (also known as 1-(3-azido-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine), an epimer of AZT with the azido (B1232118) group in the "up" or threo configuration. This document provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this specific stereoisomer and its derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Concepts: Stereochemistry and Biological Activity

The spatial arrangement of the azido group at the 3'-position of the deoxyribose ring is a critical determinant of the antiviral activity of azidothymidine. In the clinically used drug, zidovudine (B1683550) (AZT), the azido group is in the erythro configuration, corresponding to the natural stereochemistry of thymidine (B127349) at that position. In contrast, 3'-epi-AZT possesses the threo configuration. This seemingly subtle change in stereochemistry has profound implications for the molecule's ability to interact with viral and cellular enzymes, ultimately impacting its efficacy as an antiviral agent.

Synthesis of 3'-epi-Azido-3-deoxythymidine

The synthesis of 3'-epi-Azido-3-deoxythymidine (3'-epi-AZT) involves a key stereochemical inversion at the 3'-position of a thymidine precursor. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 1-(3-azido-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine[1]

A common strategy for the synthesis of 3'-epi-AZT involves the reaction of 3'-O-mesylthymidine with an azide (B81097) salt. The mesyl group at the 3'-position acts as a good leaving group, facilitating a nucleophilic substitution (SN2) reaction by the azide ion. This reaction proceeds with an inversion of configuration at the 3'-carbon, leading to the formation of the desired threo isomer.

Materials:

-

3'-O-mesylthymidine

-

Lithium azide (LiN₃)

-

Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

A solution of 3'-O-mesylthymidine in anhydrous dimethylformamide is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

An excess of lithium azide is added to the stirred solution.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and monitored for completion using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure 1-(3-azido-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine.

-

The structure and stereochemistry of the final product are confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

The biological activity of 3'-epi-AZT has been investigated, primarily focusing on its potential as an inhibitor of HIV reverse transcriptase (RT).

Inhibition of HIV Reverse Transcriptase

For nucleoside analogs to exert their antiviral effect, they must be converted intracellularly to their triphosphate form by host cell kinases. The triphosphate derivative then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate and can be incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.

The triphosphate of 3'-epi-AZT has been synthesized and evaluated for its ability to inhibit HIV reverse transcriptase.[1]

Quantitative Data: Inhibition of HIV Reverse Transcriptase

| Compound | Isomer | Target Enzyme | Inhibition Type | Kᵢ (µM) | Relative Potency vs. AZTTP |

| 3'-Azido-3'-deoxythymidine triphosphate | erythro (AZTTP) | HIV-1 Reverse Transcriptase | Competitive | 0.0022 | 1 |

| 3'-epi-Azido-3'-deoxythymidine triphosphate | threo | HIV-1 Reverse Transcriptase | Competitive | > 0.22 | At least 100-fold less active |

Data sourced from Vrang et al. (1987)[1]

The data clearly demonstrates that the threo isomer of azidothymidine triphosphate is a significantly weaker inhibitor of HIV reverse transcriptase compared to the clinically used erythro isomer (AZTTP).[1] This dramatic decrease in activity highlights the stringent stereochemical requirements of the enzyme's active site.

Experimental Protocol: Anti-HIV Assay in Cell Culture

A standard method to evaluate the anti-HIV activity of nucleoside analogs involves the use of cell lines susceptible to HIV infection, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs).

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.

Materials:

-

MT-4 cells (or other suitable cell line)

-

HIV-1 (e.g., IIIB strain)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.

-

Test compound (e.g., 3'-epi-AZT) and control drug (e.g., AZT)

-

96-well microtiter plates

-

Reagents for assessing cell viability (e.g., MTT or XTT)

-

Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)

Procedure:

-

Cell Preparation: MT-4 cells are seeded in a 96-well plate at a predetermined density.

-

Compound Dilution: A serial dilution of the test compound and control drug is prepared in cell culture medium.

-

Infection and Treatment: Cells are infected with a standardized amount of HIV-1. Immediately after infection, the different concentrations of the test compound are added to the wells.

-

Incubation: The plates are incubated at 37 °C in a humidified atmosphere with 5% CO₂ for a period of 4-5 days.

-

Assessment of Cytotoxicity (CC₅₀): A parallel plate with uninfected cells is treated with the same concentrations of the test compound. Cell viability is assessed using a colorimetric assay (e.g., MTT), which measures mitochondrial metabolic activity. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

-

Assessment of Antiviral Activity (EC₅₀): The extent of viral replication is determined by measuring the amount of viral p24 antigen in the cell culture supernatant using an ELISA. The EC₅₀ is the concentration of the compound that inhibits viral replication by 50%.

-

Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window for the compound.

Conclusion

The stereochemical configuration of the azido group at the 3'-position of the deoxyribose ring is a critical determinant of the anti-HIV activity of azidothymidine analogs. 3'-epi-Azido-3-deoxythymidine, the threo epimer of AZT, exhibits significantly reduced inhibitory activity against HIV reverse transcriptase compared to its clinically effective erythro counterpart. This underscores the high degree of stereospecificity of the viral enzyme's active site. While the synthesis of 3'-epi-AZT is well-established, its weak biological activity has limited further development of this particular stereoisomer and its derivatives as potential antiviral agents. Nevertheless, the study of such analogs provides valuable insights into the structure-activity relationships of nucleoside reverse transcriptase inhibitors and aids in the rational design of more potent and selective antiviral drugs.

References

An In-Depth Technical Guide to In Vitro Studies of 3'-epi-Azido-3'-deoxythymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies of 3'-epi-Azido-3'-deoxythymidine (AZT), also known as Zidovudine. AZT is a nucleoside reverse transcriptase inhibitor (NRTI) renowned for its activity against the Human Immunodeficiency Virus (HIV). This document delves into its mechanism of action, cellular metabolism, antiviral activity, and cytotoxicity, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

Mechanism of Action

3'-epi-Azido-3'-deoxythymidine is a thymidine (B127349) analog that, in its triphosphate form, inhibits the reverse transcriptase enzyme of retroviruses like HIV.[1] The core mechanism involves the termination of the growing viral DNA chain during reverse transcription.[2][3] Upon incorporation of AZT-triphosphate (AZT-TP) into the viral DNA, the 3'-azido group prevents the formation of the next 3'-5' phosphodiester bond, thus halting DNA synthesis.[2][3]

Several studies have elucidated that AZT must be intracellularly phosphorylated to its active triphosphate form to exert its antiviral effect.[2][3] The antiviral activity of AZT correlates with the intracellular levels of AZT-TP.[4] Resistance to AZT in HIV-1 has been associated with mutations in the reverse transcriptase enzyme that either decrease the incorporation of AZT-TP or increase its removal from the terminated DNA chain.[5][6]

Beyond its well-established role in inhibiting reverse transcriptase, studies have suggested other potential mechanisms. For instance, AZT mono-, di-, and triphosphate have been shown to inhibit HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome, with IC50 values between 110 and 150 µM.[7]

dot

Caption: Mechanism of action of AZT against HIV.

Cellular Metabolism and Phosphorylation

For AZT to become an active antiviral agent, it must undergo phosphorylation within the host cell to its mono-, di-, and triphosphate derivatives. This process is initiated by cellular kinases.[2][3] The initial phosphorylation to AZT-monophosphate (AZT-MP) is a critical and often rate-limiting step.[8]

Studies have shown that AZT is a substrate for thymidine kinase.[2][3] In fact, resistance to AZT can arise from reduced thymidine kinase activity, leading to lower intracellular concentrations of the phosphorylated, active forms of the drug.[8] The primary metabolite found in cells is AZT-MP, which can accumulate to high concentrations.[9] While AZT-TP is responsible for the antiviral activity, evidence suggests that AZT-MP may be a key contributor to the drug's cytotoxicity.[4][10]

dot

Caption: Cellular metabolism and activation of AZT.

Quantitative In Vitro Activity

The in vitro efficacy of AZT has been evaluated in a multitude of cell lines against various viruses. The following tables summarize the key quantitative data from these studies.

Table 1: Antiviral Activity of AZT

| Virus/Strain | Cell Line | Parameter | Value (µM) | Reference |

| Feline Leukemia Virus | MOLT4 | IC50 | 0.02 | [11] |

| Feline Leukemia Virus | HT1080 | IC50 | 1.75 | [11] |

| Feline Leukemia Virus | U937 | IC50 | 2.31 | [11] |

| HIV-1 (HTLV-IIIBa-L) | Blood Monocytes | IC90 | 0.04 | [12] |

| HIV-1 (HTLV-IIIBa-L) | Monocyte-derived Macrophages | IC90 | 0.009 | [12] |

| HIV-1 (HTLV-IIIBa-L) | Alveolar Macrophages | IC90 | 0.0001 | [12] |

| HIV-1 | CEM | IC50 | 0.33 | [13] |

| HIV-1 | HT4-6C | IC50 | 0.79 | [13] |

| HIV-1 / HIV-2 | CEM/Ag-1 | - | ~0.01 | [4] |

Table 2: Cytotoxicity of AZT

| Cell Line | Parameter | Value (µM) | Reference |

| DU-145 (prostate carcinoma) | IC50 | 24 | [14] |

| MCF-7 (breast carcinoma) | IC50 | 22 | [14] |

| CX-1 (colon carcinoma) | IC50 | 23 | [14] |

| CV-1 (monkey kidney) | - | No significant effect up to 50 µM | [14] |

| CEM (wild type) | EC50 | 350 | [4] |

| CEM/Ag-1 (variant) | EC50 | 2000 | [4] |

| HL-60 | ED50 | 670 | [15] |

| H-9 | ED50 | 100 | [15] |

| K-562 | ED50 | 100 | [15] |

| CEM | - | 50% reduction in viable cells at 1000 µM | [13] |

Table 3: Enzyme Inhibition by AZT and its Metabolites

| Enzyme | Inhibitor | Parameter | Value (µM) | Tissue/Source | Reference |

| Thymidine Phosphorylation | AZT | IC50 | 14.4 ± 2.6 | Isolated rat liver mitochondria | [16] |

| Thymidine Phosphorylation | AZT | Ki | 10.6 ± 4.5 | Isolated rat heart mitochondria | [17] |

| Thymidine Phosphorylation | AZT | Ki | 14.0 ± 2.5 | Isolated rat liver mitochondria | [17] |

| HIV-1 Integrase | AZT-MP, -DP, -TP | IC50 | 110 - 150 | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used in the study of AZT.

4.1. Antiviral Activity Assay

-

Objective: To determine the concentration of AZT required to inhibit viral replication by 50% (IC50) or 90% (IC90).

-

General Procedure:

-

Cell Culture: Human cell lines susceptible to the virus of interest (e.g., MOLT4, CEM, primary mononuclear phagocytes) are cultured under standard conditions.[11][12][13]

-

Infection: Cells are infected with a known titer of the virus (e.g., HIV-1, FeLV).[11][12]

-

Drug Treatment: Immediately after infection, cells are treated with a range of concentrations of AZT.[12]

-

Incubation: The treated and untreated (control) infected cells are incubated for a period that allows for viral replication (e.g., 4-28 days).[12]

-

Quantification of Viral Replication: Viral replication is assessed by measuring a viral marker, such as the p24 antigen for HIV-1 or reverse transcriptase activity in the culture supernatant.[11][12]

-

Data Analysis: The concentration of AZT that reduces the viral marker by 50% (IC50) or 90% (IC90) compared to the untreated control is calculated.[11][12]

-

4.2. Cytotoxicity Assay

-

Objective: To determine the concentration of AZT that inhibits cell growth by 50% (IC50 or EC50) or is toxic to 50% of the cells.

-

General Procedure:

-

Cell Seeding: Cells (e.g., carcinoma cell lines, lymphoblastoid cells) are seeded in microtiter plates at a specific density.[4][14]

-

Drug Exposure: Cells are exposed to various concentrations of AZT for a defined period (e.g., 24, 48, or 72 hours).[14][18]

-

Assessment of Cell Viability/Proliferation:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases is quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.[18]

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter can be performed.[13]

-

Clonogenic Assay: This assay assesses the ability of single cells to form colonies, providing a measure of long-term survival and proliferative capacity.[14]

-

-

Data Analysis: The concentration of AZT that causes a 50% reduction in cell viability or proliferation compared to the untreated control is determined.[4][14]

-

4.3. Enzyme Inhibition Assay (Thymidine Kinase)

-

Objective: To characterize the inhibitory effect of AZT on thymidine phosphorylation, catalyzed by thymidine kinase.

-

General Procedure:

-

Mitochondria Isolation: Mitochondria are isolated from tissues like rat heart or liver through differential centrifugation.[16][17]

-

Incubation Mixture: Isolated mitochondria are incubated in a reaction buffer containing radiolabeled thymidine ([³H]thymidine) and varying concentrations of AZT.

-

Reaction: The phosphorylation reaction is allowed to proceed for a specific time at a controlled temperature.

-

Separation of Products: The reaction is stopped, and the phosphorylated products (thymidine monophosphate, diphosphate, and triphosphate) are separated from the unreacted thymidine using techniques like high-performance liquid chromatography (HPLC).[16]

-

Quantification: The amount of radiolabeled phosphorylated products is quantified using a scintillation counter.

-

Data Analysis: The rate of thymidine phosphorylation is determined at each AZT concentration. Inhibition constants (Ki) and IC50 values are calculated using appropriate kinetic models (e.g., Lineweaver-Burk plots for competitive inhibition).[17]

-

dot

Caption: General workflow for key in vitro assays of AZT.

Concluding Remarks